6-Isopropylindole-3-carboxaldehyde
CAS No.: 870703-65-4
Cat. No.: VC5402868
Molecular Formula: C12H13NO
Molecular Weight: 187.242
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 870703-65-4 |
|---|---|
| Molecular Formula | C12H13NO |
| Molecular Weight | 187.242 |
| IUPAC Name | 6-propan-2-yl-1H-indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C12H13NO/c1-8(2)9-3-4-11-10(7-14)6-13-12(11)5-9/h3-8,13H,1-2H3 |
| Standard InChI Key | KAJUTJHDGBYGSL-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC2=C(C=C1)C(=CN2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-propan-2-yl-1H-indole-3-carbaldehyde, reflects its bicyclic indole scaffold fused with a pyrrole ring. The isopropyl group at position 6 introduces steric hindrance, while the aldehyde moiety at position 3 serves as a reactive site for further chemical modifications . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 187.24 g/mol | Sigma-Aldrich |
| Melting Point | 144–148°C | Chemsrc |
| SMILES | CC(C)c1ccc2c(C=O)c[nH]c2c1 | Sigma-Aldrich |
Spectroscopic and Reactivity Profiles
The aldehyde group undergoes typical carbonyl reactions, such as oxidation to carboxylic acids or reduction to primary alcohols. Electrophilic aromatic substitution occurs preferentially at positions 5 and 7 due to the electron-donating isopropyl group. Fourier-transform infrared (FTIR) spectra reveal characteristic peaks for the aldehyde (≈1,680 cm) and indole N–H stretching (≈3,400 cm) .
Synthetic Methodologies
Fischer Indole Synthesis
A classical approach involves condensing phenylhydrazines with ketones or aldehydes under acidic conditions. For example, 6-isopropylindole-3-carboxaldehyde can be synthesized via cyclization of appropriately substituted hydrazines.
Reissert Reaction
This method employs indole, acyl chlorides, and bases to introduce substituents at the 3-position. A modified Reissert approach using dimethyl carbonate (DMC) and potassium carbonate in dimethylformamide (DMF) at 130°C for 19 hours achieves N-methylation and formylation in high yield (89%) .
Rhodium-Catalyzed C–H Activation
A regioselective carbon–hydrogen bond activation/cyclization reaction using and AgSbF enables the synthesis of polycyclic indole derivatives from 6-isopropylindole-3-carboxaldehyde precursors . This method highlights its utility in constructing complex heterocycles.
Biological Activities and Mechanisms
Anti-Inflammatory and Antioxidant Effects
Indole-3-carboxaldehyde (ICA) derivatives, including 6-isopropyl variants, modulate the NLRP3 inflammasome by activating the aryl hydrocarbon receptor (AhR). This pathway reduces reactive oxygen species (ROS) production, stabilizes mitochondrial membrane potential, and inhibits NF-κB signaling, thereby alleviating intestinal inflammation . In LPS-induced models, ICA derivatives suppressed IL-1β and caspase-1 expression by >50% at 10 μM concentrations .
Antimicrobial and Antiviral Properties
Indole derivatives broadly inhibit viral replication by targeting enzymes like reverse transcriptase and proteases. For instance, 6-substituted indoles show EC values of <10 μM against HIV-1 in vitro .
Industrial and Research Applications
Organic Synthesis
The compound serves as a key intermediate in synthesizing priolines, cyanine dyes, and agrochemicals . Its aldehyde group facilitates condensation reactions, as demonstrated in the preparation of styryl dyes for DNA staining .
Material Science
Indole derivatives are employed in photovoltaic materials due to their electron-rich aromatic systems. Functionalization at the 3-position enhances light absorption and charge transport properties .
| Hazard Code | Risk Phrases | Safety Phrases |
|---|---|---|
| Xn | R22, R36/37/38 | S26, S36 |
| GHS07 | H302, H315, H319, H335 | P261, P264, P305+P351+P338 |
Protective Measures
Personal protective equipment (PPE) including N95 masks, gloves, and eye protection is mandatory. Storage at 2–8°C in airtight containers prevents degradation .
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